molecular formula C11H13ClN2O3 B1307138 Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide CAS No. 436095-87-3

Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide

Cat. No.: B1307138
CAS No.: 436095-87-3
M. Wt: 256.68 g/mol
InChI Key: VAGFSPQXKMUQMW-UHFFFAOYSA-N
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Description

Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-acetic acid moiety linked to a hydrazide group, which is further connected to a 2-p-tolyloxy-acetyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-p-tolyloxy-acetyl chloride: This intermediate is synthesized by reacting p-tolyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine.

    Formation of hydrazide: The 2-p-tolyloxy-acetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Introduction of chloro-acetic acid: Finally, the hydrazide is reacted with chloro-acetic acid under controlled conditions to yield Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide.

Industrial Production Methods

In an industrial setting, the production of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazide group.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to the inhibition or activation of certain enzymes. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Chloro-acetic acid N’-(2-m-tolyloxy-acetyl)-hydrazide
  • Chloro-acetic acid N’-(2-o-tolyloxy-acetyl)-hydrazide
  • Chloro-acetic acid N’-(2-p-methoxy-acetyl)-hydrazide

Uniqueness

Chloro-acetic acid N’-(2-p-tolyloxy-acetyl)-hydrazide is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(4-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-8-2-4-9(5-3-8)17-7-11(16)14-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGFSPQXKMUQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390405
Record name Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-87-3
Record name 2-Chloroacetic acid 2-[2-(4-methylphenoxy)acetyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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